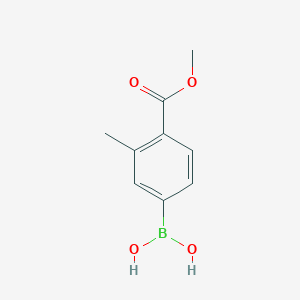

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid

Description

Molecular Architecture and Stereochemical Considerations

This compound possesses a well-defined molecular architecture characterized by a benzene ring substituted with three distinct functional groups. The compound exhibits the molecular formula C₉H₁₁BO₄ with a molecular weight of 193.99 atomic mass units. The Chemical Abstracts Service registry number 603122-81-2 uniquely identifies this compound in chemical databases.

The molecular architecture features a boronic acid functional group (-B(OH)₂) attached at the para position relative to the methoxycarbonyl substituent, which is located at the 4-position of the benzene ring. The methyl group occupies the 3-position, creating a substitution pattern that influences both the electronic distribution and steric environment around the aromatic system. The International Union of Pure and Applied Chemistry name (4-methoxycarbonyl-3-methylphenyl)boronic acid reflects this specific substitution pattern.

The stereochemical considerations for this compound are relatively straightforward given its planar aromatic structure. The boronic acid group can exist in equilibrium between its free form and various hydrated or complexed states, depending on the solution conditions and presence of coordinating species. The methoxycarbonyl ester group introduces additional conformational flexibility through rotation around the carbon-oxygen bond, though this rotation is typically restricted due to partial double bond character arising from resonance with the aromatic system.

The Simplified Molecular Input Line Entry System representation CC1=CC(B(O)O)=CC=C1C(OC)=O provides a concise description of the molecular connectivity. The International Chemical Identifier key JAVZEYJXDZSLOV-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BO₄ | |

| Molecular Weight | 193.99 g/mol | |

| Chemical Abstracts Service Number | 603122-81-2 | |

| PubChem Compound Identifier | 22171598 | |

| MDL Number | MFCD18432535 |

Thermodynamic Properties and Phase Behavior

The compound typically exists as a solid under standard laboratory conditions, with commercial preparations often supplied as white to off-white crystalline or powder forms. The phase behavior is expected to be influenced by the boronic acid functionality, which can form intermolecular hydrogen bonds through its hydroxyl groups, potentially leading to dimeric or higher-order aggregated structures in both solid and solution phases.

The presence of the methoxycarbonyl group introduces dipolar interactions that can affect the crystal packing and sublimation properties. The methyl substituent, being purely hydrophobic, modulates the overall polarity of the molecule and influences its vapor pressure characteristics. These structural features collectively determine the compound's stability under various temperature and pressure conditions.

Thermal stability considerations suggest that the compound should remain stable under moderate heating conditions typically encountered in synthetic procedures. However, excessive temperatures may lead to decomposition of the boronic acid functionality or hydrolysis of the methyl ester group, particularly in the presence of moisture or acidic conditions.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound reflect the amphiphilic nature of its molecular structure, containing both hydrophilic boronic acid and methoxycarbonyl groups alongside a hydrophobic aromatic core and methyl substituent. While specific quantitative solubility data are limited in the available literature, the compound's solubility behavior can be inferred from its structural features and comparison with related boronic acid derivatives.

The boronic acid functional group typically confers moderate water solubility due to its ability to form hydrogen bonds with water molecules and its potential for ionization under basic conditions. The methoxycarbonyl ester group also contributes to aqueous solubility through dipolar interactions, though to a lesser extent than free carboxylic acid groups would provide.

In organic solvent systems, the compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where the boronic acid group can engage in favorable interactions without competitive hydrogen bonding from protic solvents. Moderate solubility is expected in alcoholic solvents like methanol and ethanol, where the hydroxyl groups of the solvent can interact with both the boronic acid and ester functionalities.

The compound shows limited solubility in nonpolar solvents such as hexane or toluene due to the predominance of polar functional groups. However, intermediate polarity solvents like ethyl acetate and dichloromethane may provide reasonable solubility for synthetic applications. The solubility profile is crucial for determining appropriate reaction conditions and purification strategies in synthetic procedures.

| Solvent Class | Expected Solubility | Basis |

|---|---|---|

| Water | Moderate | Boronic acid hydrogen bonding |

| Alcohols | Moderate | Hydrogen bonding interactions |

| Polar Aprotic | High | Favorable dipolar interactions |

| Intermediate Polarity | Moderate | Balanced polar/nonpolar character |

| Nonpolar | Low | Predominantly polar functional groups |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and substitution patterns.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons typically appear in the range of 7-8 parts per million, with distinct splitting patterns reflecting the substitution pattern on the benzene ring. The methyl group attached to the aromatic ring generates a singlet around 2.3-2.5 parts per million, while the methoxy group of the ester functionality produces a singlet near 3.9 parts per million. The boronic acid protons, when observable, appear as a broad signal around 5-7 parts per million, though these may exchange rapidly with solvent protons in protic media.

Carbon-13 nuclear magnetic resonance provides complementary structural information, with the carbonyl carbon of the ester group typically resonating around 165-170 parts per million. The aromatic carbons appear in the 120-140 parts per million region, with the carbon bearing the boronic acid group often showing characteristic coupling to the boron nucleus. The methoxy carbon resonates near 52 parts per million, while the aromatic methyl carbon appears around 20-25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The boronic acid functionality typically exhibits broad absorption bands in the 3200-3500 wavenumber region corresponding to boron-hydroxyl stretching vibrations. The ester carbonyl group produces a strong absorption around 1680-1720 wavenumbers. Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region, while carbon-hydrogen stretching of the methyl and methoxy groups generates absorptions in the 2800-3000 wavenumber range.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound. Common fragmentation patterns include loss of the methoxy group (mass 31) and loss of the boronic acid functionality, producing characteristic fragment ions that aid in structural confirmation. Electrospray ionization techniques often reveal adduct ions with sodium or potassium, appearing at mass-to-charge ratios 216 and 232, respectively.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7-8 ppm), methyl singlet (2.3-2.5 ppm), methoxy singlet (3.9 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (165-170 ppm), aromatic carbons (120-140 ppm), methoxy carbon (52 ppm) |

| Infrared | Boron-hydroxyl stretch (3200-3500 cm⁻¹), carbonyl stretch (1680-1720 cm⁻¹) |

| Mass Spectrometry | Molecular ion (m/z 194), sodium adduct (m/z 216), fragmentation patterns |

Propriétés

IUPAC Name |

(4-methoxycarbonyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVZEYJXDZSLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

A typical procedure involves reacting the aryl bromide with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of Pd(PPh$$3$$)$$4$$ (1–5 mol%) and potassium acetate (3 eq) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Polar solvents like DMF enhance reaction rates by stabilizing the palladium intermediate. Post-reaction hydrolysis with aqueous HCl yields the boronic acid.

Challenges :

Synthesis of the Aryl Halide Precursor

The aryl bromide precursor can be synthesized via Friedel-Crafts acylation of 3-methyltoluene followed by esterification:

- Acylation :

$$ \text{3-methyltoluene} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-acetyl-3-methyltoluene} $$ - Oxidation :

$$ \text{4-acetyl-3-methyltoluene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{4-carboxy-3-methyltoluene} $$ - Esterification :

$$ \text{4-carboxy-3-methyltoluene} + \text{SOCl}_2 \rightarrow \text{acid chloride} \xrightarrow{\text{MeOH}} \text{methyl ester} $$ - Bromination :

Directed bromination at the para position to the ester using Br$$2$$/FeBr$$3$$ yields the target aryl bromide.

Directed Ortho-Metalation Strategies

The methoxycarbonyl group can act as a directing group for regioselective boronation via lithiation-borylation sequences.

Lithiation-Borylation Protocol

- Lithiation :

$$ \text{Methyl 4-methylbenzoate} \xrightarrow{\text{LDA, THF}, -78^\circ\text{C}} \text{aryl lithium intermediate} $$ - Borylation :

Quenching with trimethyl borate (B(OMe)$$_3$$) followed by acidic hydrolysis yields the boronic acid.

Advantages :

- High regioselectivity ensured by the directing effect of the ester.

- Avoids palladium catalysts, reducing costs.

Limitations :

- Requires strictly anhydrous conditions.

- Sensitivity of the ester group to strong bases may necessitate protecting group strategies.

Functional Group Interconversion

Nitration and Reduction Pathways

A nitro group at the 3-position can be introduced prior to boronation, followed by reduction to an amine and subsequent transformations:

- Nitration :

$$ \text{Methyl 4-methylbenzoate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-nitro-4-(methoxycarbonyl)toluene} $$ - Borylation :

Miyaura borylation of the nitro-substituted aryl halide. - Reduction :

Catalytic hydrogenation (Pd/C, H$$_2$$) converts the nitro group to methyl.

Considerations :

- Nitro groups are strong electron-withdrawing groups, potentially complicating borylation.

- Hydrogenation conditions must preserve the boronic acid functionality.

Analytical Characterization

Spectroscopic Data

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

Chromatographic Purification

Silica gel column chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) effectively resolves boronic acids from byproducts.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Synthetic Chemistry

Key Role in Organic Synthesis

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid serves as a crucial building block in the synthesis of diverse organic compounds. Its utility is especially prominent in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. This reaction is favored for its mild conditions and high functional group tolerance, making it a staple in synthetic organic chemistry .

Table 1: Applications in Synthetic Reactions

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Coupling of aryl halides with boronic acids to form biaryl compounds. |

| Pd(II)-Catalyzed Reactions | Used in oxidative Heck reactions and C-H activation processes. |

| Copper-Mediated Reactions | Involved in ligandless fluoroalkylation and nitration reactions. |

Medicinal Chemistry

Drug Development

This boronic acid derivative is significant in the design of boron-containing pharmaceuticals, particularly for cancer treatment. Boronic acids have shown promise in enhancing the efficacy of drugs targeting various cancers by acting as proteasome inhibitors or by modifying drug resistance mechanisms .

Case Study: Drug Combination Therapies

Research has indicated that combining this compound with established chemotherapeutics can improve therapeutic outcomes. For instance, studies involving bortezomib—an anti-cancer drug—demonstrated enhanced effectiveness when paired with boronic acid derivatives, leading to better patient responses in clinical trials .

Bioconjugation

Targeted Drug Delivery Systems

The unique ability of this compound to selectively bind diols makes it an excellent candidate for bioconjugation applications. This property allows for the development of targeted drug delivery systems that can enhance the specificity and efficacy of therapeutic agents, particularly in treating diseases like cancer .

Material Science

Advanced Materials Development

In material science, this compound is utilized to synthesize advanced materials, including polymers and nanomaterials. Its applications extend to electronics and sensor technologies, where boron-containing materials are valued for their unique electronic properties .

Analytical Chemistry

Improving Analytical Techniques

this compound is also employed in various analytical techniques such as chromatography. Its ability to form stable complexes with diols enhances the separation and detection of biomolecules, making it a valuable tool in biochemical analysis .

Mécanisme D'action

The mechanism of action of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Transmetalation: The aryl-palladium(II) complex reacts with the boronic acid derivative, transferring the aryl group to the boron atom.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Physical Properties

The electronic and steric properties of substituents significantly influence reactivity and solubility. A comparison with related compounds is shown below:

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Suzuki reactions are highly sensitive to boronic acid structure. Examples include:

- Target Compound: Used with 4-bromo-3-methylphenol and Pd(dppf)Cl₂ catalyst to yield biaryl products at 75°C . Moderate yields are attributed to steric effects from the methyl group.

- (4-Cyano-3-methoxyphenyl)boronic Acid: Exhibits faster coupling rates due to the electron-withdrawing -CN group, which enhances oxidative addition to Pd(0) .

Crystallographic and Hydrogen-Bonding Behavior

- Target Compound : Likely forms inversion dimers via O–H···O hydrogen bonds, as seen in 4-(methoxycarbonyl)phenyl-boronic acid . The methyl group may disrupt crystal packing compared to unmethylated analogs.

Activité Biologique

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, particularly for cancer and other diseases.

- Chemical Formula : C₉H₁₁BO₄

- Molecular Weight : 193.99 g/mol

- CAS Number : 1048330-10-4

Boronic acids typically function through reversible covalent bonding with diols, which can alter the activity of target proteins. This interaction is particularly relevant in the context of proteasome inhibition and enzyme modulation.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A review highlighted the role of boronic acids as proteasome inhibitors, with compounds like bortezomib paving the way for the development of new therapeutic agents .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

2. Antibacterial and Antiviral Activities

Boronic acids have also been explored for their antibacterial and antiviral properties. The modification of existing bioactive molecules by incorporating boronic acid groups has been shown to enhance their efficacy against various pathogens .

3. Interaction with Insulin

A theoretical model has been developed to study the interaction between insulin and boronic acids, including this compound. This research suggests that these compounds can stabilize insulin, potentially leading to applications in diabetes treatment .

Case Studies

Recent studies have explored the biological activity of boronic acid derivatives in various contexts:

- Study on Melanoma : A study demonstrated that specific boron carriers could enhance tumor accumulation in melanoma models, suggesting that modifications to boronic acids can improve their targeting capabilities .

- Biodistribution Studies : Investigations into the biodistribution of boron compounds in glioblastoma models indicated that certain structural modifications could lead to improved therapeutic outcomes .

Q & A

Q. What are the established synthetic routes for (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Suzuki-Miyaura Cross-Coupling Precursor Approach : Aryl halides (e.g., bromides) are reacted with bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group. The methoxycarbonyl and methyl substituents are introduced via esterification or Friedel-Crafts alkylation prior to boronation .

- Directed Ortho-Metalation : Aryl esters undergo regioselective boronation using specialized bases like LDA (lithium diisopropylamide) and boronating agents (e.g., B(OMe)₃).

Q. Key Variables :

- Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts cross-coupling efficiency.

- Temperature : Elevated temperatures (80–100°C) improve coupling kinetics but may promote protodeboronation.

- Solvent System : Mixed solvents (THF:H₂O) stabilize the boronic acid against hydrolysis.

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The methoxycarbonyl group appears as a singlet (~δ 3.8–3.9 ppm). The boronic acid proton (B–OH) is often broad or absent due to exchange with moisture.

- ¹¹B NMR : A peak near δ 28–32 ppm confirms the boronic acid moiety.

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software resolves the planar geometry of the arylboronic acid and steric effects from the 3-methyl group.

- HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., boroxines).

Reference : Structural characterization via SHELX and NMR/MS protocols .

Advanced Research Questions

Q. How does the methoxycarbonyl substituent influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer: The electron-withdrawing methoxycarbonyl group (-CO₂Me):

- Reduces Electron Density : Lowers the aryl ring’s nucleophilicity, slowing transmetalation in Suzuki-Miyaura reactions.

- Stabilizes Boronate Intermediates : Enhances resistance to hydrolysis, improving coupling yields in aqueous conditions.

Q. Experimental Optimization :

- Base Selection : K₂CO₃ (mild) vs. Cs₂CO₃ (strong) adjusts reaction pH to balance activation and side reactions.

- Ligand Design : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the 3-methyl group.

Comparative Data : Analogous boronic acids lacking the -CO₂Me group show faster coupling but lower stability .

Q. What purification challenges arise for this compound, and how are they addressed?

Methodological Answer: Challenges :

- Hydrolysis : Boronic acids readily form boroxines (cyclic anhydrides) under ambient conditions.

- Column Chromatography Limitations : Polar byproducts co-elute due to similar Rf values.

Q. Solutions :

- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes during purification.

- Low-Temperature Crystallization : Recrystallize from anhydrous EtOAc/hexane at –20°C to isolate the pure acid.

- Stabilized Storage : Store under argon at –20°C with desiccants (e.g., molecular sieves) .

Reference : Stability protocols from boronic acid handling guidelines .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer: Case Study : Discrepancies in Suzuki-Miyaura yields (e.g., 40% vs. 85% in similar studies) may arise from:

- Impurity Profiles : Trace Pd residues or moisture content alter catalytic cycles. ICP-MS quantifies Pd levels post-reaction.

- Solvent Moisture : Karl Fischer titration ensures anhydrous conditions.

- Substrate Ratios : Excess aryl halide (1.2–1.5 eq.) compensates for boronic acid decomposition.

Q. Validation Strategy :

- Control Experiments : Replicate reactions with rigorously dried solvents and freshly sublimed boronic acid.

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.

Reference : Catalytic efficiency analysis in cross-coupling literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.